罗贝那coxib
概述
描述
2-Fluorophenylboronic acid: is an organoboron compound with the chemical formula C6H6BFO2 . It is a white to light yellow crystalline powder that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
科学研究应用
2-氟苯基硼酸在科学研究中具有广泛的应用:
化学: 它用于合成复杂的有机分子,特别是在通过铃木-宫浦偶联反应形成联芳基化合物中.
生物学: 它用于制备具有生物活性的分子,例如酶抑制剂和受体配体.
医学: 它参与合成药物化合物,包括潜在的候选药物.
作用机理
2-氟苯基硼酸在铃木-宫浦偶联反应中的作用机理涉及几个关键步骤:
氧化加成: 钯催化剂与卤化物化合物进行氧化加成,形成钯络合物。
转金属化: 硼酸将其有机基团转移到钯络合物中。
还原消除: 钯络合物进行还原消除,形成所需的联芳基产物并再生钯催化剂.
作用机制
Target of Action
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, particularly for cats and dogs . The primary target of robenacoxib is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is primarily involved in the synthesis of prostaglandins that promote inflammation, pain, and fever .
Mode of Action
Robenacoxib works by selectively inhibiting the COX-2 enzyme , which plays a critical role in generating inflammatory mediators such as prostaglandins . By selectively inhibiting COX-2, robenacoxib reduces the production of prostaglandins involved in inflammation and pain, without significantly affecting COX-1 . This selectivity helps reduce potential side effects associated with gastrointestinal damage and renal toxicity that are more commonly seen with non-selective NSAIDs .
Biochemical Pathways
The biochemical pathway affected by robenacoxib involves the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . By selectively inhibiting COX-2, robenacoxib interferes with this pathway, reducing the production of inflammatory prostaglandins .
Pharmacokinetics
Robenacoxib exhibits a high degree of binding to plasma proteins (>98%) and has a moderate volume of distribution . Following intravenous administration, the terminal elimination half-life, volume of distribution at steady state, and total clearance were 2.64 h, 0.077 L/kg, and 0.056 L/h kg, respectively . The mean bioavailability following subcutaneous and oral administrations were 45.98% and 16.58%, respectively . Despite the short blood terminal half-life, robenacoxib concentrates in inflamed tissues, achieving clinical efficacy with once-daily dosing .
Result of Action
The molecular and cellular effects of robenacoxib’s action primarily involve the reduction of inflammation and associated pain . By inhibiting the production of inflammatory prostaglandins, robenacoxib effectively reduces both inflammation and the associated pain, making it particularly useful for conditions like osteoarthritis or for managing postoperative pain .
Action Environment
Environmental factors can influence the stability of robenacoxib. It has been observed that robenacoxib decomposes the fastest among selected coxibs in various environments and at different temperatures . It also showed significant hepatotoxicity at the highest tested concentration, which correlates with the high degree of its degradation, and the probable formation of a more hepatotoxic product . Therefore, the choice of excipients, storage conditions, and packaging materials can be crucial for maintaining the stability, efficacy, and safety of robenacoxib .
生化分析
Biochemical Properties
Robenacoxib plays a significant role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, robenacoxib reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation. Robenacoxib interacts with various biomolecules, including enzymes and proteins. It binds to the COX-2 enzyme with high affinity, leading to its inhibition. This interaction is crucial for the anti-inflammatory and analgesic effects of robenacoxib .
Cellular Effects
Robenacoxib exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, robenacoxib affects the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, robenacoxib reduces the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, robenacoxib has been shown to have minimal effects on COX-1, an enzyme involved in maintaining normal physiological functions, thereby reducing the risk of gastrointestinal side effects .
Molecular Mechanism
The molecular mechanism of action of robenacoxib involves its selective inhibition of the COX-2 enzyme. Robenacoxib binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, leading to decreased pain and inflammation. The binding of robenacoxib to COX-2 is characterized by high affinity and selectivity, which contributes to its therapeutic effects. Additionally, robenacoxib’s selective inhibition of COX-2 over COX-1 helps minimize gastrointestinal side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of robenacoxib have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Robenacoxib has been shown to be stable under various conditions, with minimal degradation observed. Long-term studies in laboratory settings have demonstrated that robenacoxib maintains its efficacy in reducing inflammation and pain over extended periods. Additionally, robenacoxib has been found to have minimal adverse effects on cellular function, making it a safe and effective option for long-term use .
Dosage Effects in Animal Models
The effects of robenacoxib vary with different dosages in animal models. Studies have shown that robenacoxib is effective at reducing inflammation and pain at therapeutic doses. At higher doses, robenacoxib may cause adverse effects, including gastrointestinal disturbances and renal toxicity. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing the risk of adverse effects. In animal models, robenacoxib has been shown to have a wide safety margin, with minimal toxicity observed at recommended doses .
Metabolic Pathways
Robenacoxib is extensively metabolized in the liver through the cytochrome P450 enzyme system. The metabolic pathways involve hydroxylation and further oxidation, leading to the formation of less active metabolites. These metabolites are then excreted primarily through the bile. The metabolism of robenacoxib is crucial for its elimination from the body and helps maintain its therapeutic effects. Additionally, the selective inhibition of COX-2 by robenacoxib minimizes the risk of gastrointestinal side effects associated with non-selective NSAIDs .
Transport and Distribution
Robenacoxib is transported and distributed within cells and tissues through various mechanisms. It has a relatively small volume of distribution and is highly bound to plasma proteins. This high protein binding helps maintain the concentration of robenacoxib in the bloodstream, allowing it to exert its therapeutic effects. Robenacoxib is preferentially distributed to inflamed tissues, where it exerts its anti-inflammatory and analgesic effects. The selective distribution of robenacoxib to inflamed tissues helps enhance its efficacy while minimizing systemic side effects .
Subcellular Localization
The subcellular localization of robenacoxib is primarily within the cytoplasm, where it interacts with the COX-2 enzyme. Robenacoxib does not require specific targeting signals or post-translational modifications for its localization. Its activity and function are primarily determined by its ability to selectively inhibit the COX-2 enzyme. The subcellular localization of robenacoxib is crucial for its therapeutic effects, as it allows for the targeted inhibition of COX-2 and the reduction of inflammation and pain .
准备方法
合成路线和反应条件: 2-氟苯基硼酸可以通过几种方法合成。一种常见的方法是将2-氟苯 与硼酸 在催化剂的存在下进行反应。 该反应通常需要钯催化剂和碱,例如碳酸钾,在惰性气氛下进行 .
工业生产方法: 在工业环境中,2-氟苯基硼酸的生产通常涉及大规模铃木-宫浦偶联反应。 这些反应在专门的反应器中进行,对温度、压力和反应时间进行精确控制,以确保高产率和纯度 .
化学反应分析
反应类型: 2-氟苯基硼酸经历几种类型的化学反应,包括:
取代反应: 它可以参与亲核取代反应,其中氟原子被其他亲核试剂取代。
偶联反应: 它广泛用于铃木-宫浦偶联反应中形成碳-碳键.
常用试剂和条件:
钯催化剂: 用于铃木-宫浦偶联反应。
碱: 例如碳酸钾或氢氧化钠。
相似化合物的比较
类似化合物:
- 苯基硼酸
- 2-氟吡啶-4-硼酸
- 4-氟苯甲醛
- 氟硼酸
独特性: 2-氟苯基硼酸由于存在氟原子而具有独特性,该原子赋予分子特定的电子性质。 这使得它在电子效应起关键作用的反应中特别有用,例如在合成某些药物和先进材料中 .
属性
IUPAC Name |
2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGDYFACFXQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176607 | |
Record name | Robenacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220991-32-2 | |
Record name | Robenacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220991-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robenacoxib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robenacoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Robenacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBENACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。